Ammonium titanium oxalate

Description

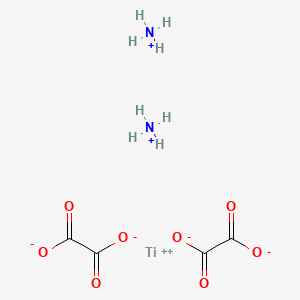

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

10580-02-6 |

|---|---|

Molecular Formula |

C4H8N2O8Ti |

Molecular Weight |

259.98 g/mol |

IUPAC Name |

diazanium;oxalate;titanium(2+) |

InChI |

InChI=1S/2C2H2O4.2H3N.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;/q;;;;+2/p-2 |

InChI Key |

MRSOZKFBMQILFT-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Ti+2] |

Origin of Product |

United States |

Synthetic Methodologies of Ammonium Titanium Oxalate

Solution-Based Preparation Techniques

The synthesis of ammonium (B1175870) titanium oxalate (B1200264) is primarily conducted in aqueous solutions, leveraging controlled precipitation and crystallization. These methods offer precise control over the stoichiometry and purity of the final product.

Controlled Precipitation and Crystallization Methods

Controlled precipitation is a widely employed technique for the synthesis of ammonium titanium oxalate. This method involves the careful mixing of precursor solutions containing titanium ions and oxalate ions under specific conditions to induce the precipitation of the desired compound. The process typically utilizes a precipitating agent, such as ammonium oxalate, to facilitate the formation of the product. The resulting precipitate can then be separated from the solution, washed, and dried to obtain the pure compound. The quality of the final product is highly dependent on factors such as reactant concentrations, temperature, and the rate of addition of the precipitating agent.

Crystallization is another key solution-based method, often following precipitation, to obtain high-purity this compound crystals. A common approach involves dissolving a titanium precursor in an aqueous solution and then adding oxalic acid and ammonia (B1221849). The subsequent slow addition of a solvent in which the product is less soluble, such as ethanol (B145695), induces crystallization. This process allows for the formation of well-defined crystals, which can be isolated to yield a product with high purity.

Hydrothermal Synthesis Routes for Precursors

While hydrothermal synthesis is a prominent method for producing various inorganic materials, its direct application for the synthesis of this compound is not widely reported. Instead, hydrothermal techniques are more commonly employed in the subsequent processing of titanium oxalate complexes. In these applications, this compound serves as a precursor which, under hydrothermal conditions, is converted into different phases of titanium dioxide (TiO2). This process leverages the controlled temperature and pressure of the hydrothermal environment to influence the crystal structure and morphology of the resulting titanium dioxide nanoparticles.

Reaction from Titanium Halide Precursors

A well-documented method for the synthesis of this compound involves the use of titanium halide precursors, such as titanium tetrachloride (TiCl4). In a typical procedure, a cold, clear solution of titanium tetrachloride in water is prepared. To this solution, a stoichiometric amount of solid oxalic acid is added and dissolved. Subsequently, ammonia is carefully introduced to the solution, ensuring that the solution remains clear and free of any turbidity from the precipitation of hydroxylated titanium species. The careful control of pH is critical during this step. Finally, the slow addition of ethanol to the reaction mixture induces the crystallization of this compound, which can then be isolated in high yield. utwente.nl

Solid-State Synthesis Approaches

Solid-state synthesis, a common method for producing many inorganic materials by heating solid reactants together at high temperatures, is not a conventional or widely reported route for the preparation of this compound. The preference for solution-based methods is likely due to the hydrated nature of the final product and the need for precise stoichiometric control, which is more readily achieved in solution.

Influence of Reaction Parameters on Synthesis Outcomes

The success of this compound synthesis is highly contingent on the careful control of various reaction parameters. Among these, the pH of the reaction medium is of paramount importance.

pH Dependence in Aqueous Systems

The pH of the aqueous system exerts a significant influence on the synthesis of this compound. Maintaining a specific pH range is crucial to ensure the formation of the desired product and to prevent the precipitation of undesired titanium species, such as titanium hydroxides. Research has shown that a low pH, typically in the range of 1-2, is optimal for the synthesis when starting from titanium halide precursors. utwente.nl This acidic environment helps to keep the titanium ions in solution and facilitates the formation of the stable titanyl oxalate complex upon the addition of oxalic acid. The subsequent careful addition of a base, such as ammonia, neutralizes the excess acid and promotes the crystallization of this compound. Deviation from the optimal pH range can lead to the formation of amorphous precipitates and a lower yield of the desired crystalline product.

| Precursor | Reagents | pH | Solvent | Yield | Reference |

| Titanium tetrachloride (TiCl4) | Oxalic acid, Ammonia | 1-2 | Water/Ethanol | 80% | utwente.nl |

Temperature and Aging Effects

Temperature is a paramount factor in the synthesis of this compound, directly influencing the compound's crystallinity and stability. Research into the precipitation of related metal oxalates indicates that a specific temperature range is crucial for optimal results. For aqueous-solution oxalate precipitation, a suitable temperature range is between 85°C and 90°C. google.com Operating within this window promotes the formation of a well-defined crystalline powder. google.com Temperatures below 85°C can lead to a significant decrease in the degree of crystallinity, resulting in a more amorphous product. google.com Conversely, exceeding 90°C initiates slow decomposition of the oxalate complex. google.com

The thermal stability of the compound and its precursors is also a key consideration. While ammonium oxalate itself can begin to decompose at temperatures as low as 15°C, its rapid decomposition occurs at much higher temperatures, starting around 215°C. researchgate.net In hydrothermal synthesis methods, which are often employed to convert the oxalate complex into titanium dioxide, temperatures can range from 120°C to over 370°C, depending on the desired crystalline phase (anatase or rutile) of the final oxide product. researchgate.netrsc.org

Table 1: Effects of Temperature on this compound Synthesis

| Temperature Range | Observation | Impact on Synthesis | Source |

|---|---|---|---|

| < 85°C | Decreased degree of crystallinity. | Results in a more amorphous, less defined product. | google.com |

| 85°C - 90°C | Optimal range for precipitation. | Yields a powder with good crystallinity. | google.com |

| > 90°C | Slow decomposition of the oxalate begins. | Can lead to impurities and reduced yield of the desired compound. | google.com |

| 120°C - 374°C | Used in subsequent hydrothermal treatments. | Converts the oxalate complex into various phases of titanium dioxide. | researchgate.netrsc.org |

Aging refers to the effect of time on the chemical solution or precipitate. In one documented synthesis, allowing the reaction mixture to stand overnight is a crucial step for isolating the crystalline product, indicating a controlled aging period is necessary for complete crystallization. utwente.nl While specific studies on the long-term aging effects on this compound solutions are not extensively detailed, prolonged aging in analogous metal-complex solutions can sometimes lead to polymerization or changes in solubility.

Role of Solvents and Additives

The choice of solvents and additives is critical in directing the synthesis of this compound, primarily by controlling solubility and pH.

Solvents: Water is the principal solvent used in the synthesis, owing to the solubility of the this compound complex and the inorganic precursors. samaterials.comutwente.nl In addition to being the primary reaction medium, other solvents can be employed as anti-solvents or precipitating agents. For instance, the addition of ethanol to the aqueous reaction mixture significantly reduces the solubility of the this compound salt. utwente.nl This technique forces the dissolved complex to precipitate out of the solution, allowing for its isolation in a solid, crystalline form with a reported yield of 80%. utwente.nl

Additives: Additives in the synthesis primarily function as pH modifiers and complexing agents. Oxalic acid serves as the source of the oxalate ligands that coordinate with the titanium center. utwente.nl The pH of the solution is a critical variable that must be carefully controlled. In one method starting from titanium tetrachloride, ammonia is added to raise the pH to a specific range of 1-2. utwente.nl This carefully controlled addition prevents the premature precipitation of undesired hydroxylated titanium species, ensuring the formation of the soluble oxalate complex. utwente.nl In other precipitation methods, ammonium oxalate itself is used as a precipitating agent, often in solutions with a near-neutral pH between 6 and 8. google.com These "triggering agents" are essential for initiating the precipitation of the desired final product from a solution of metal precursors. taylorandfrancis.com

Table 2: Role of Solvents and Additives in Synthesis

| Substance | Type | Role in Synthesis | Source |

|---|---|---|---|

| Water | Solvent | Primary reaction medium for dissolving reactants. | samaterials.comutwente.nl |

| Ethanol | Solvent (Anti-solvent) | Reduces the solubility of the product in water to induce precipitation and isolation. | utwente.nl |

| Oxalic Acid | Additive (Ligand Source) | Provides the oxalate ions that complex with the titanium atom. | utwente.nl |

| Ammonia / Ammonium Hydroxide (B78521) | Additive (pH Modifier) | Adjusts the pH of the solution to control the formation of the complex and prevent unwanted side reactions. | google.comutwente.nl |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to design chemical processes that reduce waste, minimize energy consumption, and use less hazardous substances. jddhs.comjddhs.com

Safer Solvents and Auxiliaries: The predominant use of water as the primary solvent is a significant advantage from a green chemistry perspective, as it is non-toxic and environmentally benign. utwente.nl The use of ethanol as a precipitating agent is also favorable compared to more hazardous organic solvents. utwente.nljddhs.com

Design for Energy Efficiency: Synthetic methods that operate at or near ambient temperature are preferred to reduce energy consumption. jddhs.com A documented synthesis for this compound is initially performed in a cold solution and then allowed to crystallize at room temperature ("overnight"), which is highly energy-efficient. utwente.nl In contrast, precipitation methods requiring heating to 85-90°C have a higher energy demand, presenting a trade-off between energy efficiency and product crystallinity. google.com

Waste Prevention: Green chemistry emphasizes the prevention of waste over treatment after its creation. Synthetic routes with high yields are therefore desirable. The method involving ethanol precipitation reports a good yield of 80%, indicating an efficient conversion of reactants to the desired product and minimizing waste. utwente.nl

Structural Elucidation and Crystallographic Analysis of Ammonium Titanium Oxalate

Crystal System and Space Group Determination

X-ray diffraction studies have been instrumental in determining the precise crystal structure of ammonium (B1175870) titanium oxalate (B1200264) monohydrate, ((NH₄)₂TiO(C₂O₄)₂·H₂O). utwente.nlutwente.nl These investigations have established that the compound crystallizes in the monoclinic system. utwente.nlutwente.nljhnewmaterial.com The specific space group was identified as P2₁/c, which defines the symmetry operations that can be applied to the unit cell, leaving the crystal invariant. utwente.nlutwente.nl This space group is centrosymmetric and belongs to the point group 2/m.

Unit Cell Parameters and Stoichiometry

The unit cell is the fundamental repeating unit of a crystal structure. For ammonium titanium oxalate, the dimensions of this parallelepiped and the angle between its axes have been precisely measured. The unit cell contains 8 formula units (Z = 8) of (NH₄)₂TiO(C₂O₄)₂·H₂O. utwente.nlutwente.nl The determined lattice parameters are detailed in the table below.

| Parameter | Value |

| a | 13.473(2) Å |

| b | 11.329(1) Å |

| c | 17.646(2) Å |

| β | 126.66(1)° |

| Z | 8 |

| Data sourced from crystallographic studies. utwente.nl |

The stoichiometry of the compound confirms the presence of ammonium cations, a titanyl oxalate anionic complex, and water of hydration, corresponding to the formula (NH₄)₂TiO(C₂O₄)₂·H₂O. utwente.nlutwente.nl

Coordination Environment of Titanium(IV) in the Compound

Each titanium(IV) atom is six-coordinated, meaning it is directly bonded to six oxygen atoms. utwente.nlutwente.nl These six oxygen atoms are arranged at the vertices of a distorted octahedron. utwente.nlutwente.nl The distortion from ideal octahedral geometry is significant, with the O-Ti-O bond angles deviating considerably from 90°. utwente.nlutwente.nl This distortion arises from the constraints imposed by the bidentate oxalate ligands and the bridging nature of some of the oxygen atoms. utwente.nl

The coordination sphere of each titanium atom is composed of oxygen atoms from two different types of ligands. Two bidentate oxalate groups coordinate to the titanium atom, with each oxalate ligand binding through two of its oxygen atoms. utwente.nlutwente.nl The remaining two coordination sites are occupied by two bridging oxygen atoms that are positioned cis to one another. utwente.nlutwente.nl These bridging oxygens are crucial as they link adjacent titanium centers, forming the basis of the larger supramolecular assembly. utwente.nl The Ti-O bond lengths vary depending on their position relative to the bridging oxygens; Ti-O distances trans to the bridging oxygens are notably longer (2.060 Å - 2.116 Å) than the bridging Ti-O distances themselves (1.785 Å - 1.855 Å). utwente.nl

Supramolecular Architecture

The individual distorted octahedra are not isolated but are interconnected to form a larger, more complex structure. This higher-order organization is a defining characteristic of solid-state this compound.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound is significantly stabilized by an extensive network of intermolecular interactions, primarily hydrogen bonds. These interactions involve the ammonium (NH₄⁺) cations, water (H₂O) molecules of crystallization, and the oxygen atoms of the oxalate ligands belonging to the tetrameric anions, [Ti₄O₄(C₂O₄)₈]⁸⁻. utwente.nl

Advanced Diffraction Techniques in Structure Determination

The precise three-dimensional arrangement of atoms and molecules in this compound has been elucidated through advanced X-ray diffraction techniques. These methods are indispensable for determining crystal structures, providing fundamental data on cell parameters, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray diffraction (PXRD) serves as a complementary technique for phase identification and determination of unit cell parameters of a crystalline material. Studies on this compound monohydrate using PXRD have confirmed the findings from single-crystal analysis. cambridge.org

The PXRD data confirmed that the compound belongs to the monoclinic crystal system with the P2₁/c space group. cambridge.org The refined unit cell parameters obtained from the powder data show excellent agreement with those determined by single-crystal methods, validating the structural model. This non-destructive technique is crucial for routine characterization and for studying crystalline materials where suitable single crystals cannot be obtained.

The refined unit cell parameters from PXRD analysis are presented in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.484(3) Å |

| b | 11.325(2) Å |

| c | 17.673(3) Å |

| β | 126.613(8)° |

Spectroscopic Characterization of Ammonium Titanium Oxalate

Infrared (IR) Spectroscopy Investigations

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The infrared spectrum of ammonium (B1175870) titanium oxalate (B1200264) is a composite of the vibrational modes of its constituent ions: the ammonium cation (NH₄⁺) and the titanyl oxalate anion ([TiO(C₂O₄)₂]²⁻).

Ammonium Cation (NH₄⁺): The ammonium ion typically exhibits strong absorption bands corresponding to N-H stretching vibrations, generally found in the region of 3040-3145 cm⁻¹. Another characteristic vibration is the N-H bending mode, which is observed around 1460 cm⁻¹. csic.essurrey.ac.uk

Oxalate Ligand (C₂O₄²⁻): The oxalate ligand, being a bidentate ligand coordinated to the titanium center, displays several characteristic absorption bands. The most prominent are the asymmetric and symmetric stretching vibrations of the C=O bonds, which are sensitive to the coordination environment. Typically, a very strong and broad band associated with the C=O asymmetric stretching is found around 1700 cm⁻¹. The symmetric C=O stretching and C-C stretching vibrations are also observed at lower wavenumbers.

Water of Hydration: If the compound is a hydrate, such as ammonium titanium oxalate monohydrate, a broad absorption band corresponding to the O-H stretching vibration of water molecules will be present, typically in the 3200-3500 cm⁻¹ range.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ammonium (N-H) | Stretching | 3040 - 3145 |

| Ammonium (N-H) | Bending | ~1460 |

| Oxalate (C=O) | Asymmetric Stretching | ~1700 |

| Oxalate (C-O, C-C) | Stretching/Bending | Lower wavenumber region |

| Water (O-H) | Stretching (if hydrate) | 3200 - 3500 |

This table presents typical IR absorption regions for the functional groups found in this compound.

A key structural feature of so-called "titanyl" compounds is the nature of the titanium-oxygen bond. While the name "titanyl" might imply the existence of a discrete titanium-oxygen double bond (Ti=O), structural studies and spectroscopy have shown this is often not the case. utwente.nl Instead, these compounds frequently feature polymeric or oligomeric structures with bridging oxygen atoms, forming -Ti-O-Ti-O- chains. utwente.nl

Raman Spectroscopy Applications

Raman spectroscopy is a light scattering technique that provides information on vibrational, rotational, and other low-frequency modes in a system. It is complementary to IR spectroscopy.

In the solid state, the Raman spectrum of this compound includes low-frequency bands that correspond to lattice vibrations, also known as phonon modes. spectroscopyonline.com These modes involve the collective motion of the entire formula unit—the [TiO(C₂O₄)₂]²⁻ anions and the NH₄⁺ cations—within the crystal lattice. spectroscopyonline.com These external vibrational modes are highly sensitive to the crystal structure and intermolecular interactions. spectroscopyonline.com The analysis of these low-energy phonons can provide detailed information about the symmetry of the crystal, the unit cell structure, and the nature of the forces between the ions in the crystal. spectroscopyonline.com

Raman and IR spectroscopy provide complementary information, particularly for molecules that possess a center of symmetry. walisongo.ac.id For such molecules, a given vibrational mode will be either Raman active or IR active, but not both (the rule of mutual exclusion). The oxalate ion can exist in a planar (D₂h symmetry) or a non-planar (D₂d symmetry) conformation. walisongo.ac.id The planar form has a center of inversion, and its spectrum would be expected to follow the rule of mutual exclusion. By comparing the IR and Raman spectra of this compound, the effective symmetry of the coordinated oxalate ligand can be determined. walisongo.ac.id

Raman spectroscopy is particularly effective for identifying the oxalate ion, as its spectra are often mutually exclusive among different oxalate minerals. csic.es The strong scattering from the symmetric stretching vibrations of the oxalate ligand, especially the C-C stretch, provides a clear signature for the ligand's presence and coordination state. surrey.ac.uk

| Ion | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| Oxalate | ν(C-C) | ~880-900 |

| Oxalate | νs(C-O) | ~1460 |

| Lattice | Phonon Modes | < 200 |

This table presents characteristic Raman shifts for the oxalate ion and lattice modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule or ion by measuring its absorption of ultraviolet and visible light. This compound is a white crystalline powder, which indicates that it does not absorb light in the visible region of the electromagnetic spectrum. americanelements.comthermofisher.com

This lack of color is directly related to the electronic configuration of the central titanium atom. In this compound, titanium is in the +4 oxidation state (Ti(IV)). A Ti(IV) ion has an electron configuration of [Ar]3d⁰, meaning its 3d orbitals are empty. docbrown.info The characteristic colors of many transition metal complexes arise from d-d electronic transitions, where an electron is promoted from a lower-energy d-orbital to a higher-energy d-orbital. Since the Ti(IV) ion has no d-electrons, these d-d transitions are not possible. docbrown.info

While colorless in the visible range, the compound is expected to show strong absorption in the ultraviolet region. This absorption is attributed to ligand-to-metal charge transfer (LMCT) transitions. In an LMCT transition, an electron is promoted from a molecular orbital that is primarily ligand-based (in this case, from the oxygen atoms of the oxalate ligands) to an empty d-orbital on the titanium metal center. These transitions are typically of high energy, thus occurring in the UV portion of the spectrum.

Thermal Decomposition Mechanisms and Pathways of Ammonium Titanium Oxalate

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition profile of ammonium (B1175870) titanium oxalate (B1200264). By monitoring the change in mass of a sample as a function of temperature, TGA reveals a multi-stage decomposition process. While specific temperature ranges and percentage mass losses can vary depending on factors such as heating rate and atmospheric conditions, a general decomposition pattern is observed.

Studies, such as the comprehensive work by Broadbent, Dollimore, and Dollimore, have established that ammonium titanyl oxalate is thermally more stable than ammonium oxalate itself. researchgate.netcolab.ws The decomposition typically begins with an initial mass loss corresponding to the removal of hydration water, if present. This is followed by a series of overlapping and distinct decomposition steps.

Derivative thermogravimetry (DTG), which plots the rate of mass change against temperature, is instrumental in resolving these overlapping stages. The peaks in a DTG curve correspond to the temperatures of the maximum rate of decomposition for each step, providing a more precise identification of the individual decomposition events than TGA alone. For related compounds like potassium titanium oxalate, DTG analysis has clearly shown distinct peaks for dehydration, decomposition of the oxalate, and subsequent reactions. researchgate.net A similar detailed analysis for ammonium titanium oxalate would reveal the precise temperatures at which the ammonium and oxalate ligands are removed.

Interactive Data Table: Hypothetical TGA/DTG Data for this compound Decomposition

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Corresponding Event |

| 1 | 80 - 150 | 120 | ~6% | Dehydration (loss of H₂O) |

| 2 | 180 - 280 | 250 | ~30% | Decomposition of ammonium and partial oxalate breakdown |

| 3 | 280 - 400 | 350 | ~40% | Final oxalate decomposition and formation of amorphous titania |

| 4 | >400 | - | - | Crystallization of TiO₂ |

Note: This table is illustrative and based on typical decomposition patterns of similar oxalate compounds. Precise values for this compound require specific experimental data.

Differential Thermal Analysis (DTA) Studies

Differential thermal analysis (DTA) provides complementary information to TGA by measuring the temperature difference between the sample and an inert reference as a function of temperature. This allows for the detection of endothermic and exothermic processes occurring during decomposition.

The DTA curve for this compound would be expected to show a series of peaks corresponding to the events observed in TGA:

An initial endothermic peak corresponding to the energy absorbed for dehydration.

A complex region with multiple endothermic and possibly exothermic peaks associated with the decomposition of the ammonium and oxalate groups. The decomposition of oxalates can be complex, sometimes involving the formation and subsequent decomposition of carbonates, which would be reflected in the DTA curve.

An exothermic peak at higher temperatures, often observed without a corresponding mass loss in the TGA, which is indicative of the crystallization of the amorphous titanium dioxide into its various polymorphs (e.g., anatase or rutile). This phase transition releases energy.

Simultaneous TGA-DTA studies are particularly powerful, allowing for the direct correlation of mass loss events with their corresponding energetic changes, providing a more complete picture of the decomposition pathway. researchgate.netcolab.ws

Effluent Gas Analysis (EGA) for Gaseous Decomposition Products

Effluent gas analysis (EGA), often coupled with TGA and mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), is essential for identifying the gaseous products evolved during each stage of decomposition. For this compound, the expected gaseous products include:

Water (H₂O): Evolved during the initial dehydration step.

Ammonia (B1221849) (NH₃): Released from the decomposition of the ammonium ions.

Carbon dioxide (CO₂): A primary product from the decomposition of the oxalate ligand.

Carbon monoxide (CO): Also a product of oxalate decomposition. The ratio of CO to CO₂ can provide insights into the redox processes occurring.

By correlating the evolution of these specific gases with the mass loss steps from TGA and the energy changes from DTA, a detailed stoichiometric and mechanistic understanding of the decomposition can be formulated. For instance, the simultaneous evolution of ammonia and carbon dioxide would confirm the concurrent decomposition of the ammonium and oxalate moieties.

Solid-State Products of Thermal Decomposition

The solid residue remaining after the thermal decomposition of this compound is a key area of interest, as this process is a route to synthesizing titanium dioxide.

Formation of Titanium Dioxide (TiO₂) Polymorphs (Anatase, Rutile, Brookite)

The final solid product of the complete thermal decomposition of this compound in an oxidizing atmosphere is titanium dioxide (TiO₂). However, TiO₂ can exist in several crystalline forms, or polymorphs, primarily anatase, rutile, and brookite. The specific polymorph obtained is highly dependent on the calcination temperature and atmosphere.

Anatase: Generally formed at lower calcination temperatures, typically in the range of 400-600°C. Anatase is a metastable phase but is often desired for photocatalytic applications.

Rutile: The most thermodynamically stable form of TiO₂. The transformation from anatase to rutile typically occurs at temperatures above 600-800°C. The presence of certain impurities or dopants can influence this transformation temperature.

Brookite: Another metastable phase of TiO₂ that is generally more difficult to synthesize as a pure phase. Its formation from this compound decomposition is less common and would likely require specific and controlled decomposition conditions.

X-ray diffraction (XRD) is the primary technique used to identify the crystalline phases of the TiO₂ produced at different calcination temperatures.

Characterization of Intermediate Decomposition Products

The decomposition of this compound to the final titanium dioxide product is not a single-step process but involves the formation of one or more solid-state intermediates. Initially, as the organic and ammonium components are driven off, an amorphous, high-surface-area titanium oxide or oxy-carbonate species is likely formed.

Characterizing these transient intermediates is challenging but crucial for a complete mechanistic understanding. Techniques such as in-situ XRD, where the diffraction pattern is monitored as the sample is heated, can provide valuable information on the evolution of crystalline phases. Spectroscopic methods like FTIR can also be used to probe the chemical bonding in the solid residue at various stages of decomposition, helping to identify the presence of residual oxalate or carbonate groups. For some metal oxalates, intermediate carbonate species have been identified before their final decomposition to the metal oxide.

Kinetic and Mechanistic Studies of Decomposition

Kinetic analysis of the thermal decomposition of this compound, typically performed using data from non-isothermal TGA experiments at multiple heating rates, provides quantitative information about the decomposition process. By applying various kinetic models (e.g., model-fitting or isoconversional methods), key parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined for each decomposition step.

The activation energy represents the energy barrier that must be overcome for the decomposition reaction to occur and is a critical parameter for understanding the thermal stability of the compound. Comparing the activation energies for the different decomposition stages can reveal which step is the rate-limiting one.

Mechanistic studies combine the information from all the aforementioned analytical techniques (TGA, DTA, EGA, and solid-state analysis) to propose a step-by-step pathway for the decomposition. For this compound, a plausible mechanism would involve:

Dehydration: The loss of water molecules.

Initial Decomposition: A complex step involving the breakdown of the ammonium and oxalate ligands, releasing H₂O, NH₃, CO₂, and CO, and forming an amorphous titanium-containing intermediate.

Final Decomposition: The decomposition of any remaining organic or carbonate fragments.

Crystallization: The transformation of the amorphous intermediate into crystalline TiO₂, with the specific polymorph determined by the temperature.

Influence of Gaseous Atmosphere on Decomposition Profiles

The gaseous atmosphere under which the thermal decomposition of this compound, (NH₄)₂TiO(C₂O₄)₂·H₂O, is conducted plays a critical role in defining the decomposition pathways, the nature of intermediate and final products, and the temperature ranges at which transformations occur. Studies conducted in different dynamic atmospheres, such as inert (nitrogen, argon) and oxidizing (air), reveal significant variations in the reaction mechanisms. researchgate.net The decomposition generally proceeds through the release of water, ammonia, carbon monoxide, and carbon dioxide, ultimately yielding titanium dioxide. scielo.brscielo.brfishersci.com However, the specific sequence of these releases and the potential for secondary reactions are highly dependent on the surrounding gas.

In an inert atmosphere , such as nitrogen or argon, the decomposition occurs in a multi-step process. The initial stage involves dehydration, followed by the breakdown of the anhydrous complex. The ammonium and oxalate ligands decompose to release ammonia (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂). scielo.brscielo.br The carbon monoxide results from the disproportionation of the oxalate group. The solid residue progresses from an amorphous state to crystalline titanium dioxide (TiO₂) upon further heating. scielo.br This process is characterized by endothermic steps corresponding to the energy required to break the chemical bonds and release the gaseous products.

The detailed research findings below illustrate the distinct decomposition profiles under inert and oxidizing conditions.

Research Findings in an Inert Atmosphere (Nitrogen/Argon)

The decomposition in an inert atmosphere can be summarized by distinct stages of mass loss, each corresponding to the evolution of specific gaseous products. The pathway is analogous to other complex ammonium oxalates. scielo.brscielo.br

Table 1: Decomposition Stages of this compound in an Inert Atmosphere

| Temperature Range (Approx.) | Mass Loss Event | Gaseous Products Evolved | Solid Intermediate/Product |

| ~70–200°C | Dehydration | Water (H₂O) | Anhydrous (NH₄)₂TiO(C₂O₄)₂ |

| ~200–350°C | Decomposition of Ligands | Ammonia (NH₃), Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Amorphous Titanium Dioxide (TiO₂) with carbonaceous residue |

| >350°C | Crystallization / Residual Carbon Oxidation | Carbon Dioxide (CO₂) | Crystalline Titanium Dioxide (TiO₂) |

Research Findings in an Oxidizing Atmosphere (Air)

Under oxidizing conditions, the decomposition profile is altered by exothermic reactions involving the evolved gases and atmospheric oxygen.

Table 2: Decomposition Stages of this compound in an Oxidizing Atmosphere

| Temperature Range (Approx.) | Mass Loss Event | Gaseous Products Evolved | Solid Intermediate/Product |

| ~70–200°C | Dehydration | Water (H₂O) | Anhydrous (NH₄)₂TiO(C₂O₄)₂ |

| ~200–350°C | Decomposition and Oxidation | Water (H₂O), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx) fishersci.com | Amorphous Titanium Dioxide (TiO₂) |

| >350°C | Crystallization | - | Crystalline Titanium Dioxide (TiO₂) |

Solution Chemistry and Coordination Dynamics of Titanium Oxalate Complexes

Dissociation and Speciation in Aqueous Media

When ammonium (B1175870) titanium oxalate (B1200264) monohydrate, (NH₄)₂[TiO(C₂O₄)₂]·H₂O, is dissolved in water, it dissociates into ammonium cations (NH₄⁺) and the titanyl oxalate complex anion, [TiO(C₂O₄)₂]²⁻. The stability of this complex anion is sufficient to prevent the hydrolysis and precipitation of titanium dioxide up to a pH of about 5. sci-hub.se

Further investigation into the precise nature of the titanium-containing species in solution has been a subject of considerable research. While the solid-state crystal structure of ammonium titanyl oxalate consists of cyclic tetranuclear units, studies including molecular weight measurements, electrodialysis, and anion exchange have shown that in aqueous solutions between pH 1 and 4, the dominant species is the mononuclear anion Ti(OH)₂(C₂O₄)₂²⁻. utwente.nl This indicates that the tetranuclear structure present in the crystal lattice breaks down upon dissolution. The presence of the Ti(OH)₂(C₂O₄)₂²⁻ species is favored over the alternative TiO(C₂O₄)₂²⁻ based on a combination of polarographic and molecular weight measurements. utwente.nl The speciation of titanium(IV) in solution is highly dependent on pH, with a distribution diagram for a 0.01 M solution showing that Ti(OH)₂(C₂O₄)₂²⁻ is the major species in the pH range of approximately 2 to 4. utwente.nl

Determination of Stability Constants for Titanium Oxalate Species

The stability of the titanium oxalate complexes in solution is quantified by their stability constants. These constants are crucial for predicting the behavior of the complex under various conditions. Potentiometric titrations of ammonium titanyl oxalate solutions have been employed to determine these values. For the mononuclear Ti(OH)₂(C₂O₄)₂²⁻ species, the stepwise formation can be represented by the following equilibria:

Ti(OH)₂²⁺ + C₂O₄²⁻ ⇌ Ti(OH)₂(C₂O₄)

Ti(OH)₂(C₂O₄) + C₂O₄²⁻ ⇌ Ti(OH)₂(C₂O₄)₂²⁻

Computer evaluation of titration data has yielded stability constants of logβ₁ = 7.90 ± 0.02 and logβ₂ = 13.24 ± 0.07 for the 1:1 and 1:2 complexes, respectively. utwente.nl It is important to note that the literature reports a significant spread in the determined values for these stability constants, which can be attributed to different experimental conditions and analytical methods. utwente.nl For instance, other studies have reported logβ₂ values ranging from 9.9 to 14.8. utwente.nl

For comparison, stability constants have also been determined for titanium(III) oxalate complexes, with K₁ = 2.8 × 10⁶ dm³ mol⁻¹ for the formation of [Ti(C₂O₄)]⁺ and K₂ = 1.2 × 10⁶ dm³ mol⁻¹ for the formation of [Ti(C₂O₄)₂]⁻ at 10.0 °C. rsc.org

| Species | Log of Stability Constant | Conditions | Reference |

|---|---|---|---|

| Ti(OH)₂(C₂O₄) | logβ₁ = 7.90 ± 0.02 | 0.5 M NaClO₄ | utwente.nl |

| Ti(OH)₂(C₂O₄)₂²⁻ | logβ₂ = 13.24 ± 0.07 | 0.5 M NaClO₄ | utwente.nl |

| [Ti(C₂O₄)]⁺ (Ti³⁺) | log K₁ ≈ 6.45 | I = 1.0 M NaCl, 10.0 °C | rsc.org |

| [Ti(C₂O₄)₂]⁻ (Ti³⁺) | log K₂ ≈ 6.08 | I = 1.0 M NaCl, 10.0 °C | rsc.org |

Polymerization Behavior of Titanyl Oxalate Anions in Solution

While the solid form of ammonium titanyl oxalate features a tetranuclear anionic structure, extensive studies have sought to determine if this polymerization persists in aqueous solution. utwente.nl Molecular weight, electrodialysis, and anion exchange measurements conducted between pH 1 and 4 all indicate that the titanyl oxalate anion exists predominantly as a mononuclear unit, specifically Ti(OH)₂(C₂O₄)₂²⁻. utwente.nl

These findings suggest that there is no significant tendency for the 1:2 titanyl oxalate anion to polymerize within this pH range. utwente.nl However, it has been noted that at a pH below 1.0, where the 1:1 complex, Ti(OH)₂(C₂O₄), is more prevalent, there may be a slow polymerization of this species. utwente.nl At higher pH values, multimeric oxo-Ti(IV) oxalate species are considered likely to be present. nih.gov

Ligand Exchange Reactions and Complexation with Other Metal Ions

A ligand exchange reaction involves the replacement of one or more ligands in a coordination complex with other ligands. chemguide.co.uk The titanyl oxalate complex is known to be labile to ligand exchange, meaning it can readily undergo such reactions. nih.gov This property allows it to serve as a precursor for the synthesis of other Ti(IV) complexes. nih.gov

An example of a ligand exchange reaction was observed during attempts to determine the stability constant of the titanyl oxalate complex spectrophotometrically using pyrocatechol. Instead of a simple exchange, a mixed-ligand complex was formed with a titanium:pyrocatechol:oxalate ratio of 1:1:1. utwente.nl This demonstrates that the oxalate ligands can be either fully or partially substituted by other chelating agents. The lability of the titanyl oxalate complex is comparable to that of the Ti(IV)-citrate complex. nih.govresearchgate.net

The dissociation of ammonium titanium oxalate in solution also releases free oxalate ions. These oxalate ions can then form complexes with other metal ions that may be present in the solution, a common characteristic of oxalate chemistry.

Electrochemical Investigations of Titanium(IV)/Oxalate Systems

Electrochemical methods, particularly polarography, have been instrumental in elucidating the structure and reaction mechanisms of titanium oxalate complexes in solution. utwente.nlacs.org Polarographic studies of ammonium titanyl oxalate solutions have been used to determine the number of protons involved in the electrode reduction of the Ti(IV) complex. utwente.nl

The reduction of the Ti(IV)-oxalate complex at a dropping mercury electrode involves two protons, which supports the formulation of the complex as either TiO(C₂O₄)₂²⁻ or Ti(OH)₂(C₂O₄)₂²⁻. utwente.nl In studies conducted in the pH range of 1 to 3, a linear relationship was observed between the half-wave potential (E₁/₂) and the pH, with a slope that corresponds to a two-proton process. utwente.nl Above pH 3, the reduction wave becomes irreversible. utwente.nl These electrochemical investigations provide critical evidence confirming that the major species in solution is a mononuclear 1:2 complex and help to distinguish between the possible titanyl and dihydroxo formulations. utwente.nl

Ammonium Titanium Oxalate As a Precursor in Advanced Materials Science

Synthesis of Titanium Dioxide (TiO2) Nanomaterials

The use of ammonium (B1175870) titanium oxalate (B1200264) as a precursor for titanium dioxide (TiO₂) nanomaterials offers significant advantages in controlling the phase, size, and shape of the final product. The decomposition of the oxalate complex and subsequent crystallization of TiO₂ can be manipulated through various synthesis parameters to achieve desired material properties.

Controlled Synthesis of Anatase, Rutile, and Brookite Phases

The crystalline phase of TiO₂ is a critical determinant of its properties and applications. Ammonium titanium oxalate can be utilized to selectively synthesize the three primary polymorphs of TiO₂: anatase, rutile, and brookite.

Hydrothermal synthesis using a titanium oxalate complex is a common method for achieving phase control. The pH of the reaction solution plays a pivotal role in directing the crystallization towards a specific phase. researchgate.net For instance, acidic conditions with a pH of around 2 tend to favor the formation of the anatase phase. researchgate.net Conversely, adjusting the pH to a range of 4 to 6 has been shown to predominantly yield the rutile phase. researchgate.net The presence of alkali ions, such as Li⁺ and Na⁺, in conjunction with a titanium oxalate precursor, can facilitate the synthesis of mesoporous brookite TiO₂. researchgate.net

Thermal decomposition, or calcination, of the precursor is another effective strategy. High-temperature calcination of a titanium-rich solution derived from ammonium oxalate, typically in the range of 700-1100°C, can be employed to obtain the rutile phase. researchgate.net The specific conditions of the thermal treatment, including temperature and duration, are critical parameters for phase selection. google.com

The following table summarizes the influence of synthesis conditions on the resulting TiO₂ phase when using a titanium oxalate-based precursor.

| Synthesis Method | Key Parameter | Resulting TiO₂ Phase |

| Hydrothermal Synthesis | pH 2 | Anatase |

| Hydrothermal Synthesis | pH 4-6 | Rutile |

| Hydrothermal Synthesis | Alkali Ions | Brookite |

| Calcination | 700-1100°C | Rutile |

Tailoring Morphological Features (e.g., Nanoparticles, Nanofibers, Hollow Structures)

Beyond phase control, this compound is instrumental in tailoring the morphology of TiO₂ nanomaterials. The ability to produce nanoparticles, nanofibers, and hollow structures with controlled dimensions is crucial for various applications.

Nanoparticles: The synthesis of TiO₂ nanoparticles with controlled crystalline structure and morphology can be achieved through a facile hydrothermal method using a titanium oxalate complex. researchgate.net The morphology of the resulting nanoparticles can be influenced by factors such as the pH of the solution during the reaction. researchgate.net

Nanofibers: While direct electrospinning of this compound is not commonly detailed, TiO₂ nanofibers are often synthesized using a sol-gel approach followed by electrospinning, where a titanium precursor is a key component of the sol-gel. The resulting polymer/precursor composite nanofibers are then calcined to yield crystalline TiO₂ nanofibers.

Hollow Structures: The synthesis of hollow TiO₂ structures can be accomplished using templating methods. For instance, uniform TiO₂ nanospheres can be prepared via a controlled polystyrene sphere template-directed self-assembly, followed by solvothermal crystallization. mdpi.com In this multi-step process, a titanium precursor is hydrolyzed to coat the template, which is subsequently removed by calcination or dissolution to leave behind a hollow TiO₂ structure.

A study demonstrated that the addition of ammonium oxalate during the hydrothermal treatment of titanium hydroxide (B78521) (Ti(OH)₄) resulted in the formation of rutile rods with dimensions of 100–200 nm. acs.org

Impact of Precursor Chemistry on TiO2 Crystalline Structure and Morphology

The chemistry of the this compound precursor and the synthesis environment have a profound impact on the resulting TiO₂'s crystalline structure and morphology. The oxalate ligand itself plays a significant role in the formation of the final material.

The presence of the oxalate ligand can act as a chelating agent for the titanium precursor, leading to a more homogeneous distribution of reactants. researchgate.net This homogeneity can influence the crystallization process, promoting the formation of specific phases and morphologies. The steric hindrance provided by the oxalate ligand can also play a role in controlling the particle size and preventing agglomeration. nih.gov

The pH of the synthesis solution is a critical factor that dictates the hydrolysis and condensation rates of the titanium precursor, which in turn affects the nucleation and growth of the TiO₂ crystals. chalcogen.ro As mentioned previously, acidic conditions tend to favor anatase formation, while slightly less acidic to neutral conditions can promote the formation of rutile. researchgate.net The morphology of TiO₂ nanostructures, such as the thickness of nanorods, can also be tuned by adjusting the pH of the synthesis medium. chalcogen.ro

The decomposition of the oxalate groups during thermal treatment is a key step in the formation of crystalline TiO₂. This decomposition process, which releases CO and CO₂, is influenced by the coordination of the oxalate to the titanium atoms. researchgate.net

Fabrication of Advanced Ceramic Materials

This compound is a valuable precursor in the fabrication of advanced ceramic materials, particularly complex oxides like barium titanate (BaTiO₃). The use of an oxalate-based co-precipitation method offers several advantages for producing high-purity and compositionally homogeneous ceramic powders. google.com

In a typical wet-chemical synthesis, a water-soluble and hydrolytically stable metal-ion chelate precursor is co-precipitated using an ammonium oxalate solution. google.com This method allows for the preparation of ceramic powders at a neutral or near-neutral pH. google.com For the synthesis of barium titanate, this process involves the precipitation of barium titanyl oxalate, which is then converted to barium titanate upon ignition. nist.gov

The oxalate route for synthesizing barium titanate has been shown to yield a pure BaTiO₃ phase at lower calcination temperatures (e.g., 700 °C) compared to conventional solid-state reaction methods. nih.gov This is attributed to the molecular-level mixing of the barium and titanium precursors in the barium titanyl oxalate intermediate. acs.org The morphology of the resulting ceramic powder is also influenced by the use of an oxalate precursor, with the oxalate route yielding well-defined and less agglomerated spherical nanoparticles compared to classic synthesis routes. nih.gov

The following table compares the outcomes of the oxalate route versus a classic route for the synthesis of barium titanate powders. nih.gov

| Synthesis Route | Calcination Temperature for Pure BaTiO₃ | Resulting Morphology | Specific Surface Area (at 900 °C) |

| Oxalate Route | 700 °C | Well-defined, less agglomerated spherical nanoparticles | 4 times higher than classic route |

| Classic Route | Higher temperatures required | Undefined morphology, large block-like agglomerates | Lower |

Deposition of Thin Films

This compound is utilized as a precursor in the synthesis of titanium-based materials for the preparation of thin films. samaterials.com Various techniques can be employed for the deposition of TiO₂ thin films from precursor solutions, including spray pyrolysis and metal-organic chemical vapor deposition (MOCVD).

Spray Pyrolysis: In the spray pyrolysis technique, a precursor solution is atomized and sprayed onto a heated substrate. The solvent evaporates, and the precursor decomposes to form a thin film of the desired material. While specific studies detailing the use of this compound in spray pyrolysis are not abundant, the general principle involves the thermal decomposition of the precursor on the substrate surface. The substrate temperature is a critical parameter that influences the crystallinity and morphology of the resulting film. nih.govredalyc.org For instance, TiO₂ films deposited at lower temperatures may be amorphous, while higher temperatures promote the formation of the crystalline anatase phase. redalyc.orgrsc.org

Metal-Organic Chemical Vapor Deposition (MOCVD): MOCVD is a chemical vapor deposition technique that uses metal-organic compounds as precursors. The precursor is vaporized and transported to a reaction chamber where it decomposes on a heated substrate to form a thin film. The use of a suitable precursor is crucial for achieving high-quality films with controlled properties. While titanium isopropoxide is a commonly used precursor in MOCVD for TiO₂ thin films, the development of other precursors, including those based on titanium complexes, is an active area of research to improve film quality and deposition control. nih.govscielo.br

Integration into Composite Materials (e.g., Zeolite Composites)

This compound is a key reagent for integrating titanium dioxide into composite materials, particularly with zeolites. These composites leverage the properties of both materials, such as the photocatalytic activity of TiO₂ and the high surface area and adsorption capacity of zeolites. frontiersin.orgmdpi.com

An effective method for preparing TiO₂-zeolite composites is through an ion-exchange process. In this method, the zeolite is treated with an aqueous solution of ammonium titanyl oxalate monohydrate. rsc.org The titanium species are exchanged into the zeolite cavities and, upon subsequent treatment (e.g., calcination), form TiO₂ nanoparticles encapsulated within the zeolite framework. rsc.org This approach ensures a high dispersion of the TiO₂ nanoparticles and prevents their agglomeration.

The resulting TiO₂/zeolite nanocomposites have shown enhanced performance in various applications, including the photocatalytic degradation of pollutants. mdpi.comfrontiersin.org The zeolite acts as a support that can adsorb and concentrate the target molecules near the TiO₂ photocatalyst, thereby increasing the efficiency of the degradation process. frontiersin.org The synthesis methodology, including the choice of titanium precursor and the type of zeolite, significantly affects the final properties and performance of the composite material. acs.org

Catalytic and Photocatalytic Applications of Ammonium Titanium Oxalate and Its Derivatives

Role in Organic Synthesis Reactions

Titanium-based catalysts are recognized for their utility in promoting key organic synthesis reactions. While specific performance data for ammonium (B1175870) titanium oxalate (B1200264) is not extensively detailed in publicly available literature, its role can be understood in the context of related titanium compounds used for similar applications.

Titanium compounds are effective catalysts for esterification and acylation reactions. These reactions are fundamental in organic synthesis for creating esters from carboxylic acids and alcohols. The catalytic activity of titanium compounds in these transformations is well-established, with various forms, including titanium alkoxides and other complexes, being utilized. nih.govmdpi.com Titanium-catalyzed esterification can be facilitated by methods such as microwave heating to accelerate reaction times. nih.gov The general mechanism involves the activation of the carboxylic acid by the titanium catalyst, making it more susceptible to nucleophilic attack by the alcohol.

In polymer chemistry, titanium compounds serve as catalysts in polycondensation reactions to produce polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). google.commdpi.com Titanyl oxalate is a known catalyst for polyester (B1180765) polycondensation, although its activity has been reported to be low compared to other titanium-based catalysts such as titanium alkoxides. google.com The catalyst facilitates the joining of monomer units, typically through ester linkages, to form long polymer chains. The choice of catalyst can influence not only the reaction rate but also the properties of the final polymer, such as molecular weight and thermal stability. mdpi.com

Photocatalysis for Environmental Remediation

Ammonium titanium oxalate is a key precursor for the synthesis of titanium dioxide (TiO2), a highly effective and widely studied photocatalyst. Upon calcination, this compound decomposes to form TiO2 nanoparticles with controlled properties. These TiO2 derivatives are then employed in advanced oxidation processes for environmental cleanup. The general mechanism of TiO2 photocatalysis involves the generation of electron-hole pairs upon exposure to UV or solar radiation. instras.com These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which can degrade a wide range of pollutants. instras.com

Titanium dioxide nanoparticles derived from precursors like this compound are effective in the photocatalytic degradation of organic pollutants, including textile dyes such as methylene (B1212753) blue. ajbasweb.comnih.govresearchgate.netnih.gov When aqueous solutions of these dyes are exposed to solar or UV radiation in the presence of the TiO2 catalyst, the dye molecules are broken down into simpler, less harmful compounds like carbon dioxide and water. ajbasweb.com The efficiency of the degradation process is influenced by factors such as catalyst loading, pH, and the initial concentration of the pollutant. ajbasweb.com

While not directly using this compound, studies on the photocatalytic degradation of 2-propanol typically employ TiO2 or modified TiO2 systems. In these processes, 2-propanol is oxidized, with acetone (B3395972) often being detected as a primary intermediate before complete mineralization. The presence of dissolved oxygen is crucial as it acts as an electron scavenger, facilitating the production of hydroxyl radicals that drive the degradation.

Photocatalysis using titanium-based materials is a promising method for the reduction of toxic heavy metal ions in wastewater. A notable application involves the photoreduction of hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)). Research has shown that the efficiency of this process can be dramatically enhanced by using ammonium oxalate as an additive in conjunction with a TiO2-based photocatalyst.

In this system, ammonium oxalate acts as a "hole scavenger." When the TiO2 photocatalyst is irradiated, it generates electron-hole pairs. The ammonium oxalate readily reacts with the photogenerated holes, which prevents them from recombining with the electrons. This leaves more electrons available on the catalyst's surface to carry out the reduction of Cr(VI) to Cr(III). This synergistic effect significantly increases the reaction rate. One study found that the reaction rate constant for Cr(VI) reduction was nearly seven times higher when ammonium oxalate was present compared to the system without it. The photocatalyst also demonstrated high reusability, maintaining a high photoreduction efficiency over multiple cycles.

| Catalyst System | Reaction Rate Constant (k, min⁻¹) | Enhancement Factor |

|---|---|---|

| Ag/Fe₃O₄/TiO₂ Nanofibers (Single System) | 0.038 | - |

| Ag/Fe₃O₄/TiO₂ Nanofibers + Ammonium Oxalate (Binary System) | 0.260 | 6.95x |

Titanium dioxide derived from precursors such as this compound is a highly effective photocatalyst for the decomposition of harmful nitrogen oxides (NOx), which are major air pollutants contributing to smog and acid rain. instras.commdpi.com When TiO2-coated surfaces are exposed to sunlight, the photocatalytic process oxidizes NOx (primarily nitric oxide, NO, and nitrogen dioxide, NO2) into less harmful nitrate (B79036) ions (NO3⁻) that can be washed away by rain. instras.comelsevierpure.com This technology has been incorporated into various building materials, such as concrete and paints, to create self-cleaning and air-purifying surfaces. researchgate.netrsc.org The efficiency of NOx removal depends on factors like catalyst properties, humidity, light intensity, and the concentration of the pollutants. mdpi.com

Photocatalytic Energy Conversion Systems

This compound serves as a crucial precursor in the synthesis of titanium dioxide (TiO2) based photocatalysts, which are instrumental in various energy conversion applications. The thermal decomposition of this compound allows for the formation of TiO2 with controlled morphology and crystal structure, properties that are paramount for efficient photocatalytic activity. These tailored TiO2 materials are at the forefront of research in converting light energy into chemical energy, addressing key challenges in renewable energy and environmental remediation.

Carbon Dioxide (CO2) Reduction to Value-Added Chemicals (e.g., Methanol)

The photocatalytic reduction of carbon dioxide into valuable chemicals, such as methanol (B129727) (CH3OH), is a promising strategy for mitigating greenhouse gas emissions and producing alternative fuels. Titanium dioxide, often synthesized from precursors like this compound, is a widely studied photocatalyst for this transformation due to its chemical stability, non-toxicity, and cost-effectiveness. The process involves the photoexcitation of the TiO2 semiconductor by light with energy greater than its bandgap, generating electron-hole pairs. These charge carriers then migrate to the catalyst surface and initiate redox reactions.

In the context of CO2 reduction, photogenerated electrons reduce adsorbed CO2 molecules, while the holes oxidize water or a sacrificial agent. The multi-step reduction of CO2 to methanol is a complex process involving several intermediates. The efficiency of this conversion is highly dependent on the properties of the TiO2 photocatalyst, such as its crystal phase, surface area, and the presence of co-catalysts.

While specific data on TiO2 derived directly from this compound for this application is limited in readily available literature, research on various modified TiO2 systems demonstrates the potential of this technology. For instance, the introduction of metal nanoparticles, such as copper or silver, onto the TiO2 surface can significantly enhance the methanol yield by improving charge separation and providing active sites for CO2 reduction. mdpi.comresearchgate.net

Table 1: Examples of Methanol Yield from Photocatalytic CO2 Reduction using Modified TiO2 Catalysts

| Catalyst System | Irradiation Source | Reaction Time (h) | Methanol Yield (µmol/g-catalyst) | Reference |

| Cu2O/TiO2 | Visible Light | 6 | 9.29 - 13.06 | mdpi.com |

| Cu2O/TiO2 | UV-Vis | 6 | 21.0 - 70.6 | mdpi.com |

| 2.5% Ag/TiO2 | Not Specified | Not Specified | 405.2 | researchgate.net |

Note: The precursors for the TiO2 in these studies were not consistently this compound, but the data illustrates the performance of TiO2-based photocatalysts.

Hydrogen Generation Applications

Photocatalytic hydrogen (H2) production from water is a clean and sustainable method for generating a high-energy fuel. Titanium dioxide-based materials, which can be synthesized from this compound, are extensively investigated for this purpose. The fundamental principle involves the generation of electron-hole pairs in the TiO2 photocatalyst upon light absorption. The photogenerated electrons reduce protons (H+) in the water to produce hydrogen gas, while the holes oxidize a sacrificial agent present in the solution. Sacrificial agents, such as alcohols or sulfites, are used to consume the photogenerated holes, thereby preventing the recombination of electron-hole pairs and enhancing the hydrogen evolution rate.

The efficiency of photocatalytic hydrogen production is influenced by several factors, including the crystalline phase of TiO2 (anatase being generally more active than rutile), the presence of co-catalysts like platinum (Pt) or other noble metals to facilitate electron transfer and proton reduction, and the nature of the sacrificial agent.

While specific hydrogen evolution rates for TiO2 derived solely from this compound are not extensively documented in comparative studies, the performance of various TiO2 systems highlights the potential. For example, palladium-modified TiO2 has been shown to achieve significant hydrogen evolution rates. mdpi.com

Table 2: Examples of Photocatalytic Hydrogen Evolution Rates using Modified TiO2 Catalysts

| Catalyst System | Sacrificial Agent | Light Source | H2 Evolution Rate (µmol/h·gcat) | Reference |

| Pd@TiO2CA | Na2S/Na2SO3 | Xenon Lamp | 760 | mdpi.com |

| CoP(1%)-TiO2(AB) | Methanol | Simulated Sunlight | ~7400 (µmol/g in total) | researchgate.net |

Note: The precursors for the TiO2 in these studies were not consistently this compound, but the data illustrates the performance of TiO2-based photocatalysts in the presence of sacrificial agents.

Water Splitting Processes

The quantum yield, which is the ratio of the number of reacted electrons to the number of incident photons, is a key metric for evaluating the efficiency of photocatalytic water splitting. Achieving high quantum yields remains a significant area of research, with strategies such as doping and heterojunction formation being actively explored. smartwatermagazine.com

Catalyst Enhancer Systems and Synergistic Catalysis

Ammonium oxalate, when added to the reaction system, can be readily oxidized by the photogenerated holes. This process effectively "scavenges" the holes, preventing their recombination with electrons and thereby increasing the availability of electrons for the reduction half-reaction. This synergistic effect leads to a dramatic enhancement in the photocatalytic efficiency.

Design Principles for Enhanced Catalytic Activity

The use of this compound as a precursor offers several advantages in designing highly active photocatalysts. The decomposition of this complex can be controlled to influence the final properties of the resulting TiO2, which are critical for its catalytic performance. Key design principles focus on optimizing the following aspects:

Morphology and Crystal Facet Engineering : The morphology of the TiO2 nanoparticles, such as spheres, rods, or tubes, significantly impacts their surface area and light-harvesting efficiency. Furthermore, controlling the exposed crystal facets is crucial, as different facets can exhibit different reactivities. For instance, the {001} facets of anatase TiO2 are often considered to be more reactive for certain photocatalytic reactions. The conditions of thermal decomposition of this compound, such as temperature and atmosphere, can be tuned to favor the growth of specific morphologies and expose desired crystal facets. nih.govmdpi.com

Controlling Crystallinity and Phase Composition : The photocatalytic activity of TiO2 is highly dependent on its crystalline phase. Anatase is generally the most photoactive phase for many reactions. The calcination temperature of the this compound precursor is a critical parameter for controlling the phase composition of the final TiO2 material. Lower temperatures typically favor the formation of the anatase phase, while higher temperatures can lead to the less active rutile phase. researchgate.net

Surface Area and Porosity : A high surface area and porous structure are desirable for photocatalysts as they provide more active sites for the adsorption of reactants and facilitate mass transport. The decomposition of this compound can lead to the formation of porous TiO2 structures due to the release of gaseous byproducts (ammonia, carbon dioxide, and water).

By carefully controlling the synthesis parameters starting from the this compound precursor, it is possible to tailor the physicochemical properties of the resulting TiO2 material to maximize its catalytic activity in various energy conversion applications. nih.govresearchgate.net

Advanced Research Directions and Future Outlook

Computational Chemistry and Theoretical Modeling

Theoretical modeling provides an indispensable toolkit for gaining atomistic-level insights into the behavior of ammonium (B1175870) titanium oxalate (B1200264), guiding the rational design of new materials and processes.

Electronic Structure Calculations (DFT, ab initio)

While comprehensive electronic structure calculations specifically for ammonium titanium oxalate are not widely published, the foundation for such studies is well-laid by experimental crystallographic work. Crystal structure analysis has revealed a complex tetranuclear anion, [Ti₄O₄(C₂O₄)₈]⁸⁻, where titanium atoms are linked by bridging oxygen atoms. A key feature suggested by this structure is the presence of dπ-pπ 3-center 2-electron bonds within the Ti-O-Ti framework, which leads to significant variations in Ti-O bond lengths.

Future research employing Density Functional Theory (DFT) and ab initio methods is poised to explore these bonding characteristics in detail. Such calculations can be used to:

Validate the proposed dπ-pπ bonding model by analyzing electron density distribution and molecular orbitals.

Calculate the electronic density of states (DOS) and band structure to predict the electronic and optical properties of the crystalline material.

Determine the energetic contributions of different interactions, including the hydrogen bonding between the ammonium cations, water molecules, and the oxalate ligands.

Insights from theoretical studies on related compounds, such as the use of periodic DFT calculations to investigate ammonium oxalate monohydrate, demonstrate the power of these methods to elucidate structural and thermodynamic properties.

| Computational Method | Research Target | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Analysis of Ti-O-Ti bonding | Confirmation and quantification of dπ-pπ 3-center 2-electron bonds. |

| DFT / Time-Dependent DFT (TD-DFT) | Band structure and Density of States (DOS) | Prediction of band gap, electronic conductivity, and optical absorption spectra. |

| Ab initio (e.g., Møller-Plesset perturbation theory) | Intermolecular interactions | Accurate calculation of hydrogen bond energies and their influence on crystal packing. |

Molecular Dynamics Simulations

The thermal decomposition of this compound to form titanium oxides is its most significant application. This process is complex, involving dehydration, decomposition of ammonium and oxalate ions, and the evolution of multiple gaseous species (NH₃, H₂O, CO, CO₂). Molecular Dynamics (MD) simulations, particularly those using reactive force fields (ReaxFF) or ab initio MD, offer a pathway to simulate these dynamic events.

MD simulations can provide a step-by-step visualization of the decomposition pathway at the atomic level, which is difficult to achieve experimentally. Future computational studies could:

Identify the initial bond-breaking events that trigger the decomposition cascade.

Trace the reaction pathways leading to the formation of gaseous products and solid-state intermediates.

Simulate the subsequent nucleation and growth of different TiO₂ polymorphs (anatase, rutile, or brookite) from the amorphous intermediate.

Studies on the thermal decomposition of other complex materials have successfully used MD simulations to reveal detailed reaction mechanisms and kinetics, providing a clear roadmap for applying these techniques to this compound.

Exploration of Novel Derivatives and Analogues

Expanding the chemical space around this compound through the synthesis of derivatives and analogues is a promising avenue for discovering new materials with tailored properties. Research has already demonstrated a synthetic method applicable to creating analogues by replacing the ammonium (NH₄⁺) cation with potassium (K⁺) or pyridinium (B92312) (C₅H₅NH⁺) cations. This opens the door to systematic studies on how cation size, charge, and shape influence the crystal structure, thermal stability, and decomposition pathway of the resulting titanyl oxalate complex.

Further exploration could involve substituting the titanium center with other transition metals to form a broader class of ammonium metal oxalate complexes. Compounds such as Ammonium Iron(III) Oxalate and Ammonium bis(oxalato)palladium(II) are known, suggesting that a rich family of related materials could be synthesized and investigated for novel catalytic, electronic, or magnetic properties.

| Analogue Type | Example | Potential Research Focus | Reference |

|---|---|---|---|

| Cation Substitution | Potassium Titanyl Oxalate | Comparative thermal stability and decomposition kinetics. | |

| Cation Substitution | Pyridinium Titanyl Oxalate | Influence of organic cations on structure and solubility. | |

| Metal Center Substitution | Ammonium Iron(III) Oxalate | Exploring magnetic and photocatalytic properties. | |

| Metal Center Substitution | Ammonium Niobate(V) Oxalate | Synthesis of niobate-based dielectric and catalytic materials. |

Development of Hybrid Materials with Enhanced Functionality

A key application of this compound is its role as a precursor for synthesizing nanostructured titanium dioxide. A major research thrust is the use of this precursor to create TiO₂-based hybrid materials and heterostructures with enhanced performance in photocatalysis, energy storage, and electronics.

For example, a highly efficient photocatalyst was developed by creating a hollow TiO₂/ZnS heterojunction. In this work, hollow TiO₂ nanospheres were first synthesized and then coated with ZnS. The resulting core-shell hybrid material exhibited significantly enhanced photocatalytic activity for the degradation of tetracycline (B611298) under visible light, achieving 99% efficiency. The improved performance was attributed to the efficient separation of photogenerated electron-hole pairs at the TiO₂/ZnS interface. Other research suggests the utility of this compound in compositions for rechargeable batteries, where it may increase capacity, and in electrophotography, where it can act as an antioxidant.

In-situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis of functional materials from this compound, it is crucial to understand the transformation processes in real-time. In-situ characterization techniques are vital for monitoring the dynamic changes that occur during thermal decomposition and subsequent material formation.

The thermal decomposition of the compound has been effectively studied using simultaneous thermogravimetric analysis (TGA), differential thermal analysis (DTA), and evolved gas analysis (EGA). Coupling these thermal analysis techniques with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) allows for the real-time identification and quantification of gaseous products (e.g., H₂O, NH₃, CO₂, CO) as they are released. This provides a detailed kinetic profile of the decomposition process, enabling researchers to distinguish between overlapping reaction steps such as dehydration and the initial breakdown of the oxalate and ammonium ions.

Furthermore, for the functional materials derived from this precursor, in-situ techniques are critical for understanding their operational mechanisms. For instance, in-situ electron paramagnetic resonance (EPR) analysis was used to study the photocatalytic mechanism of the TiO₂/ZnS hybrid material, revealing how the heterojunction promoted the generation of hydroxyl radicals, which are key reactive species in the degradation of pollutants.

Optoelectronic Applications and Device Integration

This compound serves as a crucial precursor in the synthesis of titanium dioxide (TiO₂), a material with significant applications in the field of optoelectronics. The thermal decomposition of this compound yields TiO₂ nanoparticles and thin films, which are integral components in various optoelectronic devices. The properties of the resulting TiO₂, such as crystallinity, particle size, and surface morphology, which are critical for device performance, can be tailored by controlling the synthesis conditions from the this compound precursor.

The primary role of TiO₂ derived from this compound in optoelectronics lies in its semiconductor properties. With a wide bandgap, typically in the range of 3.0-3.2 eV for the anatase phase, TiO₂ is an effective material for applications involving ultraviolet (UV) light and as an electron transport layer in various types of solar cells. Research has been directed towards integrating these TiO₂ materials into functional devices, with a focus on solar energy conversion and photodetection.

Detailed Research Findings

Research into the optoelectronic applications of TiO₂ synthesized from various precursors, including oxalate routes, has yielded significant insights into its functionality in devices. In the context of solar energy, TiO₂ is a cornerstone material for dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). In these devices, a mesoporous layer of TiO₂ nanoparticles provides a high surface area for dye or perovskite loading and acts as an electron transport layer, facilitating the collection of photogenerated electrons. The efficiency and stability of these solar cells are intricately linked to the quality of the TiO₂ layer.

For photodetector applications, TiO₂ thin films are utilized for their high sensitivity to UV radiation. When UV light with energy greater than the bandgap of TiO₂ is incident on the film, it generates electron-hole pairs, leading to an increase in conductivity that can be measured as a photocurrent. The performance of these photodetectors is evaluated based on metrics such as responsivity, detectivity, and response time. While specific studies focusing exclusively on this compound as the precursor are not extensively detailed in publicly available literature, the fundamental principles and device architectures are well-established for TiO₂.

The following interactive data tables summarize typical performance parameters for optoelectronic devices that utilize TiO₂ as a key component. It is important to note that these values represent the general capabilities of TiO₂-based devices and are not exclusively from studies using this compound as the precursor, as such specific data is not widely reported.

Performance of TiO₂-Based Dye-Sensitized Solar Cells (DSSCs)

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Power Conversion Efficiency (PCE) | 5 - 12% | Overall efficiency of converting sunlight to electricity. |

| Open-Circuit Voltage (Voc) | 0.6 - 0.8 V | Maximum voltage when no current is flowing. |

| Short-Circuit Current Density (Jsc) | 10 - 20 mA/cm² | Maximum current density at zero voltage. |

| Fill Factor (FF) | 0.6 - 0.75 | A measure of the "squareness" of the I-V curve. |

Characteristics of TiO₂-Based UV Photodetectors

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Responsivity | 0.1 - 10 A/W | The ratio of photocurrent to incident optical power. |

| Detectivity | 10¹⁰ - 10¹³ Jones | The ability to detect weak optical signals. |

| Response Time | ms to s | The time taken to respond to a change in optical signal. |

| UV/Visible Rejection Ratio | > 10³ | Selectivity for UV light over visible light. |

The integration of TiO₂ derived from precursors like this compound into these device structures involves several key steps. For thin-film devices, techniques such as spin coating, dip coating, or spray pyrolysis of a sol-gel solution prepared from the precursor are commonly employed to deposit a uniform layer of TiO₂ onto a substrate. For nanoparticle-based devices like DSSCs, a paste of the synthesized TiO₂ nanoparticles is typically screen-printed onto a conductive glass substrate and then sintered at high temperatures to ensure good electrical contact between the particles. The successful integration of these materials is critical for achieving high-performance optoelectronic devices.

Q & A

Q. What are the standard laboratory methods for synthesizing ammonium titanium oxalate?

this compound is typically synthesized by reacting titanium precursors (e.g., titanium tetrachloride or titanium dioxide) with oxalic acid and ammonium salts. A common approach involves dissolving oxalic acid in water, adding ammonium hydroxide to neutralize the solution, and then introducing the titanium precursor under controlled pH and temperature. The reaction is monitored until crystallization occurs, followed by filtration and drying .

Q. How can researchers characterize the purity and crystallinity of this compound?